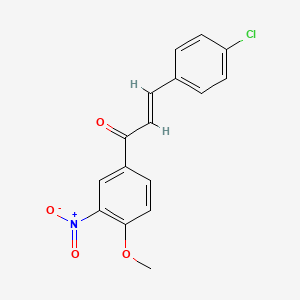

![molecular formula C19H22ClN3O B5501447 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from chloroacetylation of amino compounds followed by reaction with substituted phenylpiperazine. The compounds are confirmed via techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis. For instance, N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized through this methodology, demonstrating the intricacy involved in synthesizing these molecules (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of related acetamide compounds, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, showcases specific conformational characteristics, including the orientation of N—H bonds and geometric parameters comparable to other acetanilides. These structures are elucidated through X-ray crystallography, demonstrating the precise arrangement of atoms within the molecule (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural components, including the presence of the piperazine ring and various substituents. These characteristics govern their interaction with biological receptors and their potential pharmacological activities. For example, the synthesis and evaluation of derivatives highlight the antimicrobial and anticancer activities, shedding light on the functional capabilities of these molecules (Mehta et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and molecular weight, play a crucial role in their application and effectiveness as pharmacological agents. The insertion of specific functional groups can markedly enhance these properties, as demonstrated in the development of clinical candidates like K-604, showing significant improvements in aqueous solubility and oral absorption (Shibuya et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Efficient synthesis routes have been developed for antihistamine drugs like clocinizine and chlorcyclizine using related compounds, indicating potential applications in pharmaceutical manufacturing (Narsaiah & Narsimha, 2011).

- New powder diffraction data of some N-derivatives of similar compounds have potential applications as pesticides, showing the versatility of this chemical structure (Olszewska, Tarasiuk, & Pikus, 2011).

Pharmacological Applications

- Compounds structurally related to 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide have been found to have potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models (Kam et al., 2012).

- Synthesized compounds with similar structures showed anxiolytic and skeletal muscle relaxant activity in albino mice, suggesting potential CNS applications (Verma, Kumar, & Kumar, 2017).

Potential for Treating Diseases

- A novel anilidoquinoline derivative structurally related to this compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Miscellaneous Applications

- Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a similar compound, have shown significant biological activities and potential as fingerprint agents in forensic applications (Khan et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, with the 5-HT2A receptor involved in the signaling of the neurotransmitter serotonin, and the Alpha-1A adrenergic receptor involved in the signaling of the neurotransmitter norepinephrine .

Mode of Action

The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-HT2A receptor is 1.94nM , and for the Alpha-1A adrenergic receptor is 12nM . This interaction can lead to changes in the cellular response to neurotransmitters, potentially altering neuronal signaling.

Biochemical Pathways

The compound’s interaction with the 5-HT2A and Alpha-1A adrenergic receptors affects the serotonin and norepinephrine signaling pathways respectively. These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and vasoconstriction

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neurotransmission due to its interaction with the 5-HT2A and Alpha-1A adrenergic receptors. These changes could potentially affect various physiological processes, including mood, sleep, and blood pressure .

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-15-5-2-3-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQJAINSGRAIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)